Ethyl 3-(6-methylpyridin-3-yl)prop-2-ynoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(6-methylpyridin-3-yl)prop-2-ynoate typically involves the reaction of 6-methylpyridin-3-ylacetylene with ethyl propiolate under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(6-methylpyridin-3-yl)prop-2-ynoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, alkanes, and substituted esters .
Scientific Research Applications
Ethyl 3-(6-methylpyridin-3-yl)prop-2-ynoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-(6-methylpyridin-3-yl)prop-2-ynoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups . The exact pathways and targets are still under investigation, but it is believed to modulate biochemical processes through its reactive alkyne and ester groups .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(6-methylpyridin-2-yl)prop-2-ynoate: Similar in structure but with a different position of the methyl group on the pyridine ring.
Ethyl 3-(6-methylpyridin-3-yl)prop-2-enoate: Similar but with a double bond instead of a triple bond in the prop-2-ynoate moiety.
Uniqueness
Ethyl 3-(6-methylpyridin-3-yl)prop-2-ynoate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H11NO2 |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
ethyl 3-(6-methylpyridin-3-yl)prop-2-ynoate |
InChI |
InChI=1S/C11H11NO2/c1-3-14-11(13)7-6-10-5-4-9(2)12-8-10/h4-5,8H,3H2,1-2H3 |
InChI Key |
QNZOPSKETBRZFG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C#CC1=CN=C(C=C1)C |
Origin of Product |
United States |
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